6-Kestose
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Overview
Description
6-Kestose is a trisaccharide belonging to the group of fructooligosaccharides. It consists of one glucose molecule and two fructose molecules linked by glycosidic bonds. This compound is known for its prebiotic properties, which promote the growth of beneficial gut bacteria. This compound is naturally found in various plants, including wheat, onions, asparagus, and bananas .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Kestose can be synthesized enzymatically using fructosyltransferase enzymes. One common method involves the use of a yeast transformant expressing an engineered version of Saccharomyces invertase with enhanced transfructosylating activity. The process typically involves growing the yeast transformant in a sucrose-rich medium at physiological temperature (30°C) to allow overexpression of the invertase. Subsequently, sucrose is added at high concentration (60%) and the temperature is shifted to 50°C to enhance the yield of this compound .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of microorganisms, such as Saccharomyces cerevisiae, are engineered to express high levels of fructosyltransferase enzymes. The fermentation process is optimized to maximize the yield of this compound, which can reach up to 200 g/L under ideal conditions .
Chemical Reactions Analysis
Types of Reactions
6-Kestose primarily undergoes transfructosylation reactions, where fructose units are transferred to acceptor molecules. This compound does not typically undergo oxidation, reduction, or substitution reactions due to its stable glycosidic bonds.
Common Reagents and Conditions
The enzymatic synthesis of this compound involves the use of fructosyltransferase enzymes and sucrose as the primary substrate. The reaction conditions include a temperature range of 30°C to 50°C and a high concentration of sucrose (up to 60%) to drive the formation of this compound .
Major Products Formed
The major product formed from the enzymatic synthesis of this compound is the trisaccharide itself. In some cases, other fructooligosaccharides such as 1-Kestose and neokestose may also be produced as minor by-products .
Scientific Research Applications
6-Kestose has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Prebiotic Effects: this compound is widely studied for its prebiotic properties, which promote the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacilli.
Food Industry: Due to its prebiotic effects, this compound is used as an ingredient in functional foods and dietary supplements to enhance digestive health.
Pharmaceuticals: Research has shown that this compound may have potential therapeutic applications in preventing and treating gastrointestinal disorders.
Biotechnology: The enzymatic production of this compound is of interest in biotechnology for the development of efficient and sustainable production methods.
Mechanism of Action
The prebiotic effects of 6-Kestose are primarily mediated through its selective fermentation by beneficial gut bacteria. Upon ingestion, this compound reaches the colon intact, where it is metabolized by specific bacterial strains. This fermentation process produces short-chain fatty acids, which provide energy to colonocytes and promote a healthy gut environment .
Comparison with Similar Compounds
6-Kestose is part of the fructooligosaccharide family, which includes other compounds such as 1-Kestose and neokestose. While all these compounds exhibit prebiotic properties, this compound is unique due to its specific glycosidic linkage (β-2,6) between fructose units. This linkage provides enhanced stability and prebiotic effects compared to other fructooligosaccharides .
Similar Compounds
1-Kestose: A trisaccharide with a β-2,1 glycosidic linkage between fructose units.
Neokestose: A trisaccharide with a β-2,6 glycosidic linkage to the glucose moiety.
Blastose: A disaccharide formed by the transfructosylation of sucrose.
Properties
CAS No. |
562-68-5 |
---|---|
Molecular Formula |
C18H32O16 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-5-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(5-22)15(29)11(25)8(33-18)3-30-17(4-21)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1 |
InChI Key |
ODEHMIGXGLNAKK-OESPXIITSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COC3(C(C(C(O3)CO)O)O)CO)O)O)CO)O)O)O)O |
melting_point |
145 °C |
physical_description |
Solid |
Origin of Product |
United States |
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